Methyl 4-chlorocinnamate
Overview
Description
Methyl 4-chlorocinnamate is an organic compound with the chemical formula C10H9ClO2. It is a colorless or pale yellow liquid with a sweet smell. This compound is soluble in anhydrous alcohol and common organic solvents such as ethers and alcohols . This compound is often used as an additive in perfumes, cigarettes, and oral care products to provide fragrance. It also serves as an intermediate for the preparation of certain drugs, such as fungicides and sunscreens .
Preparation Methods
Methyl 4-chlorocinnamate can be synthesized by reacting p-hydroxycinnamic acid with formic acid chloride . The reaction typically involves the esterification of p-hydroxycinnamic acid in the presence of a catalyst and under controlled temperature conditions. Industrial production methods may involve continuous-flow microreactors to enhance efficiency and control over the reaction process . For example, a highly efficient method for synthesizing cinnamamides from methyl cinnamates and phenylethylamines has been developed, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Methyl 4-chlorocinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens, which can replace the chlorine atom in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the synthesis of cinnamamides from this compound and phenylethylamines results in the formation of cinnamamide derivatives .
Scientific Research Applications
Methyl 4-chlorocinnamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as an intermediate in chemical reactions.
Industry: It is employed in the production of fragrances and flavor additives for consumer products.
Mechanism of Action
The mechanism of action of methyl 4-chlorocinnamate involves its interaction with specific molecular targets and pathways. For example, cinnamamide derivatives synthesized from this compound have shown anti-inflammatory and antimicrobial activities by interacting with cellular components such as enzymes and receptors . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 4-chlorocinnamate can be compared with other similar compounds, such as:
Methyl cinnamate: This compound lacks the chlorine atom present in this compound, resulting in different chemical properties and reactivity.
Methyl 4-methoxycinnamate: The presence of a methoxy group instead of a chlorine atom alters the compound’s solubility and biological activity.
Methyl 4-bromocinnamate: The bromine atom in this compound provides different reactivity compared to the chlorine atom in this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBXQGYKZKOORG-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194681 | |
Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20754-21-6, 7560-44-3 | |
Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20754-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl p-chlorocinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-chlorocinnamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl p-chlorocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 4-chlorocinnamate a promising antifungal agent?
A: Research suggests that this compound and its derivatives demonstrate potent antifungal activity. Studies have shown its efficacy against various Candida species, including Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii []. This activity is attributed to its potential to inhibit the enzyme 14α-demethylase, a crucial enzyme in fungal cell wall synthesis [].
Q2: How does the structure of this compound influence its antifungal activity?
A: The structure of cinnamic acid derivatives significantly impacts their antifungal potency. Studies indicate that introducing a chlorine atom at the 4-position of the benzene ring, as seen in this compound, enhances antifungal activity [, ]. Further modifications, such as incorporating short alkyl chains containing heteroatoms like oxygen or attaching a perillyl-type terpenic substructure, can further augment the antifungal profile [].
Q3: What are the advantages of using continuous-flow microreactors in synthesizing this compound derivatives?
A: Utilizing Lipozyme® TL IM as a catalyst within continuous-flow microreactors offers a highly efficient method for synthesizing cinnamamides, including this compound derivatives, from methyl cinnamates and phenylethylamines []. This approach provides several advantages:* Efficiency: Achieves high conversion rates (up to 91.3%) within a short residence time [].* Mild Conditions: Operates under mild reaction conditions, minimizing unwanted side reactions [].* Control and Scalability: Allows for precise control over reaction parameters and facilitates easy scalability for larger-scale production [].* Sustainability: Enables catalyst recycling and reuse, contributing to a more sustainable and cost-effective process [].
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